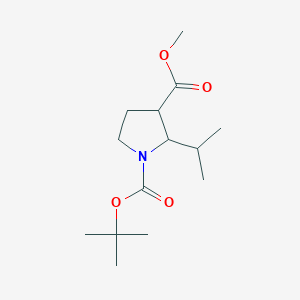
1-Tert-butyl 3-methyl 2-(propan-2-yl)pyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthetic pathway for this compound involves the condensation of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with propan-2-ylamine. Detailed synthetic procedures and conditions are available in relevant literature .
Molecular Structure Analysis
The molecular structure of 1-Tert-butyl 3-methyl 2-(propan-2-yl)pyrrolidine-1,3-dicarboxylate consists of a pyrrolidine ring with tert-butyl and propan-2-yl substituents. The asymmetric unit contains one molecule of the compound .
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 2-(propan-2-yl)pyrrolidine-1,3-dicarboxylate exhibits selective enhancement of slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound has been explored for its unique chemical properties and reactivity, contributing to advancements in synthetic organic chemistry. For example, research has been conducted on the divergent and solvent-dependent reactions of related diazadienes with enamines, highlighting the potential of these compounds in synthesizing a variety of organic structures, including 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, through different mechanisms such as [4+2] cycloaddition and domino addition/cyclization pathways (Rossi et al., 2007).
Catalysis
The compound and its derivatives have been investigated for their role as catalysts in chemical transformations. Notably, the development of advanced catalyst systems for the alkoxycarbonylation of alkenes is a significant area of research, where palladium catalysts based on similar structures have demonstrated high activity and selectivity for converting alkenes into esters, indicating the compound's utility in industrial processes (Dong et al., 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of the compound have been synthesized for the development of nociceptin antagonists, illustrating its relevance in the discovery of new therapeutic agents. An efficient and practical asymmetric synthesis approach has been developed to produce key intermediates for these antagonists, showcasing the compound's application in drug synthesis (Jona et al., 2009).
Crystallography and Structural Analysis
Crystallographic studies have also featured the compound, with research focused on understanding its molecular structure through X-ray analysis. These studies are crucial for the detailed characterization of its derivatives, which is essential for the design of new materials and pharmaceuticals. For instance, the crystal structure of related compounds has been determined, providing insight into their molecular conformation and stability (Dazie et al., 2017).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-propan-2-ylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)11-10(12(16)18-6)7-8-15(11)13(17)19-14(3,4)5/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUCVCPUXZNLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)

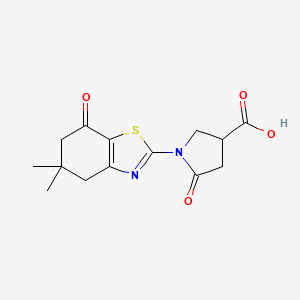

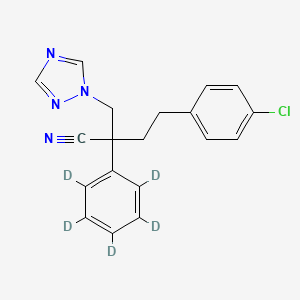
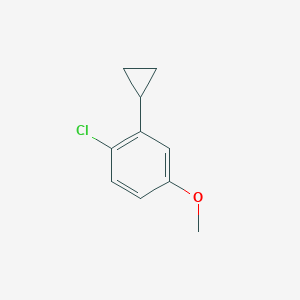
![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)
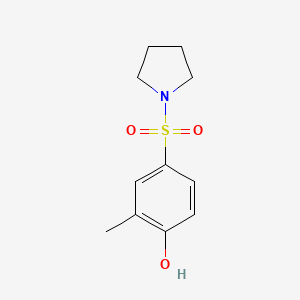
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)